![molecular formula C42H48F3O5- B14281475 6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate CAS No. 126675-87-4](/img/structure/B14281475.png)
6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure includes a naphthalene core, a biphenyl group, and a trifluorooctan-2-yl moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the naphthalene-2-carboxylate core, followed by the introduction of the biphenyl and trifluorooctan-2-yl groups through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality material. The scalability of the synthetic route is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.
Reduction: Reduction reactions can simplify the structure or alter its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace specific groups within the molecule, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in derivatives with modified functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, contributing to the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The compound’s trifluorooctan-2-yl moiety is particularly important for its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-[({8-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
- 6-[({8-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
Uniqueness
Compared to similar compounds, 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate stands out due to its longer alkyl chain (decyloxy group), which enhances its hydrophobicity and potentially improves its interaction with lipid membranes. This unique feature may contribute to its superior performance in certain applications, such as drug delivery and material science.
Properties
CAS No. |
126675-87-4 |
|---|---|
Molecular Formula |
C42H48F3O5- |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
6-[8-[4-(4-decoxyphenyl)phenyl]-1,1,1-trifluorooctan-2-yl]oxycarbonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C42H49F3O5/c1-2-3-4-5-6-7-10-13-28-49-38-26-24-33(25-27-38)32-18-16-31(17-19-32)14-11-8-9-12-15-39(42(43,44)45)50-41(48)37-23-21-34-29-36(40(46)47)22-20-35(34)30-37/h16-27,29-30,39H,2-15,28H2,1H3,(H,46,47)/p-1 |
InChI Key |
OINOUEYLFFBPMJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCC(C(F)(F)F)OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
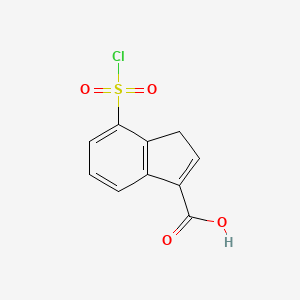
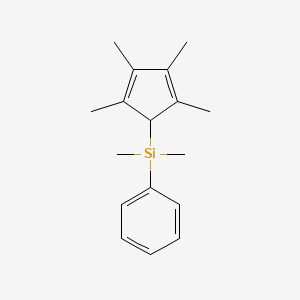

![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
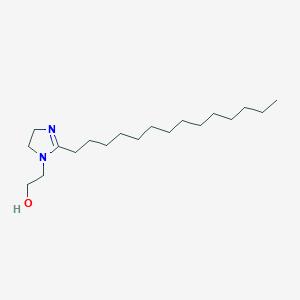
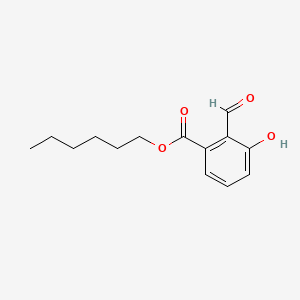
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)

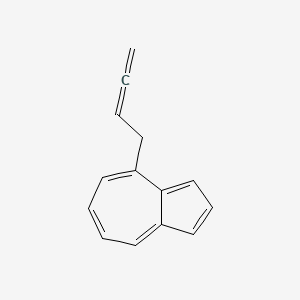
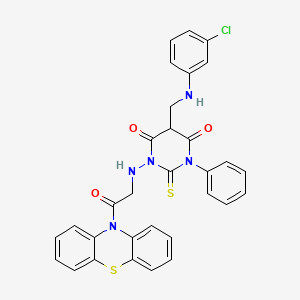
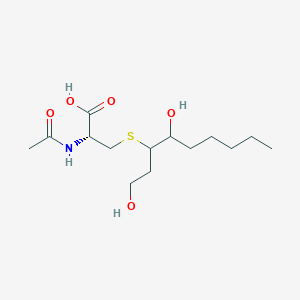
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
